molecular formula C7H5Cl3N2O3 B054491 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone CAS No. 120122-47-6

2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

Cat. No. B054491
M. Wt: 271.5 g/mol
InChI Key: WASYNLWEPOHNBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves one-pot multi-component reactions catalyzed by natural or synthetic catalysts. For example, a new penta-substituted pyrrole derivative was synthesized using a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, demonstrating a typical approach for constructing complex pyrrole frameworks (Louroubi et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrrole derivatives is commonly confirmed using spectroscopic techniques such as NMR, IR, and single-crystal X-ray diffraction. For example, the structure of a penta-substituted pyrrole derivative was confirmed through such methods, providing insights into the arrangement and connectivity of atoms within the molecule (Louroubi et al., 2019).

Chemical Reactions and Properties

Pyrrole derivatives engage in various chemical reactions, reflecting their reactivity and potential utility in organic synthesis. For instance, diastereoselective 1,3-dipolar cycloaddition reactions involving pyrrole derivatives have been reported, highlighting their usefulness in constructing more complex heterocyclic systems (Korotaev et al., 2013).

Scientific Research Applications

  • DNA-Cleaving Activities of Metal Complexes : A study by Zhou, Lin, Chen, and Chen (2012) focused on the DNA-cleaving activities of metal complexes involving 2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone. They found that most metal complexes of this compound could efficiently cleave DNA at specific conditions, with the CuII complex showing the highest activity. This suggests potential applications in biochemistry and molecular biology (Zhou, Lin, Chen, & Chen, 2012).

  • Synthesis of Phosphorus Compounds : Kalantari, Islami, Hassani, and Saidi (2006) described a method for synthesizing phosphorus compounds containing trichloromethyl groups, using 2,2,2-Trichloro-1-(1h-pyrrol-2-yl)ethanone. This highlights the compound's role in the synthesis of chemicals with potential applications in various industries (Kalantari, Islami, Hassani, & Saidi, 2006).

  • Study of Pyrrolidines Chemistry : Żmigrodzka, Sadowski, Kras, Desler, Demchuk, and Kula (2022) explored the synthesis of pyrrolidines in a cycloaddition reaction involving a derivative of 2,2,2-Trichloro-1-(1h-pyrrol-2-yl)ethanone. Pyrrolidines are important in medicine and industry, thus this research contributes significantly to the understanding and application of these compounds (Żmigrodzka et al., 2022).

  • Reduction of Acylpyrroles : Kimbaris and Varvounis (2000) conducted a study on the reduction of acylpyrroles, including those derived from 2,2,2-Trichloro-1-(1h-pyrrol-2-yl)ethanone. Their findings offer new insights into the synthesis of pyrrolo[1,2-b]cinnolin-10-one ring systems, which are relevant in pharmaceutical and organic chemistry (Kimbaris & Varvounis, 2000).

Safety And Hazards

The compound is classified as dangerous with the signal word "Danger" . It may cause severe skin burns and eye damage (Hazard Statement: H314) . Precautionary measures include avoiding breathing dust/fume and washing thoroughly after handling .

properties

IUPAC Name

2,2,2-trichloro-1-(1-methyl-4-nitropyrrol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3N2O3/c1-11-3-4(12(14)15)2-5(11)6(13)7(8,9)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASYNLWEPOHNBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)C(Cl)(Cl)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374973
Record name 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

CAS RN

120122-47-6
Record name 120122-47-6
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Record name 2,2,2-Trichloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 120122-47-6
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Synthesis routes and methods I

Procedure details

To a well stirred solution of trichloroacetyl chloride (1 kg, 5.5 mole) in 1.5 liter ethyl ether in a 12 liter flask was added dropwise over a period of 3 h a solution of N-methylpyrrole (0.45 kg, 5.5 mole) in 1.5 liter anhydrous ethyl ether. The reaction was stirred for an additional 3 hours and quenched by the dropwise addition of a solution of 400 g potassium carbonate in 1.5 liters water. The layers were separated and the ether layer concentrated in vacuo to provide 2-(trichloroacetyl)pyrrole (1.2 kg, 5.1 mol) as a yellow crystalline solid sufficiently pure to be used without further purification. To a cooled (−40° C.) solution of 2-(trichloroacetyl) pyrrole (1.2 kg, 5.1 mol) in acetic anhydride (6 L) in a 12 L flask equipped with a mechanical stirrer was added 440 mL fuming nitric acid over a period of 1 hour while maintaining a temperature of (−40° C.). The reaction was carefully allowed to warm to room temperature and stir an additional 4 h. The mixture was cooled to −30° C., and isopropyl alcohol (6 L) added. The solution was stirred at −20° C. for 30 min during which time a white precipitate forms. The solution was allowed to stand for 15 min and the resulting precipitate collected by vacuum filtration.
Quantity
1.2 kg
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 L
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

An acetic anhydride solution (200 ml) containing 3 (45.2 g, 0.200 mol) was cooled to −40° C., and then fuming nitric acid (18.5 ml, 0.360 mol) was dropped into the solution at the same temperature. After stirring the mixture for 2 hours at a room temperature, isopropanol was added to precipitate a solid. The precipitated solid was collected by filtration to obtain a nitro substance 5 (27.2 g). The filtrate was distilled under a reduced pressure, and the obtained residue was subjected to silica gel column chromatography to further obtain 5 (10.7 g) from an elusion position of ethyl acetate-hexane (1:10, v/v). (Total yield: 70%)
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
45.2 g
Type
reactant
Reaction Step One
Quantity
18.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone
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2,2,2-Trichloro-1-(1-methyl-4-nitro-1h-pyrrol-2-yl)ethanone

Citations

For This Compound
21
Citations
CQ Zhou, YL Lin, JX Chen… - Chemistry & biodiversity, 2012 - Wiley Online Library
A simple polyether‐tethered pyrrole‐polyamide dimer 1 was synthesized in 50% yield from the reaction of 2,2,2‐trichloro‐1‐(1‐methyl‐4‐nitro‐1H‐pyrrol‐2‐yl)ethanone with 2,2′‐[1,2‐…
Number of citations: 17 onlinelibrary.wiley.com
B Omar - 2017 - repository.najah.edu
A new set of Distamycin A analogues have been synthesized to improve their binding with minor groove by changing molecular masses and lipophilicity with the N-terminal alkyl group. …
Number of citations: 2 repository.najah.edu
SMA Yasin - 2015 - repository.najah.edu
Distamycin A is a natural product possessing amide group and three N-methyl pyrrole rings terminated with neutral formamide and positively charged propylamidinium. It has been …
Number of citations: 4 repository.najah.edu
SMA Jabal - 2013 - repository.najah.edu
Minor groove binders (MGBs) are molecules which bind selectively to the minor groove of DNA. Distamycin 1 and netropsin 2 are naturally occurring MGBs, and are members of the …
Number of citations: 5 repository.najah.edu
AI Khalaf, C Bourdin, D Breen, G Donoghue… - European journal of …, 2012 - Elsevier
The design and synthesis of a new class of minor groove binder (MGBs) in which, the cationic tail group has been replaced by a neutral, polar variant including cyanoguanidine, …
Number of citations: 22 www.sciencedirect.com
C Bourdin - 2011 - scholar.archive.org
Over the past five years, the University of Strathclyde has developed extremely potent antibacterial molecules known as minor groove binding agents (MGB) which intrinsic helicity …
Number of citations: 0 scholar.archive.org
AI Khalaf, N Anthony, D Breen, G Donoghue… - European journal of …, 2011 - Elsevier
Antibacterial minor groove binders related to the natural product, distamycin, are development candidates for novel antibiotics. Alkenes have been found to be effective substitutes for …
Number of citations: 38 www.sciencedirect.com
P Iyer, A Srinivasan, SK Singh… - Chemical research in …, 2013 - ACS Publications
Derivatives of methyl 3-(1-methyl-5-(1-methyl-5-(propylcarbamoyl)-1H-pyrrol-3-ylcarbamoyl)-1H-pyrrol-3-ylamino)-3-oxopropane-1-sulfonate (1), a peptide-based DNA minor groove …
Number of citations: 15 pubs.acs.org
HN Perry - 2007 - core.ac.uk
This project describes the design and synthesis of new compounds that are capable of targeting cells that express the estrogen receptor and producing cytotoxic N3-methyladenine …
Number of citations: 5 core.ac.uk
A McIver - 2006 - core.ac.uk
The design of compounds that form cytotoxic, non-mutagenic 3-methyladenine adducts in pancreatic ß-cells is being studied in this project for potential applications in the treatment of …
Number of citations: 5 core.ac.uk

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